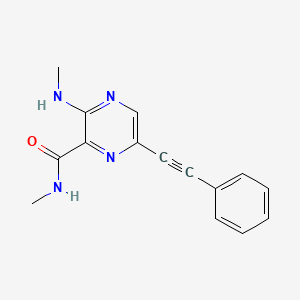
Pyrazinecarboxamide, N-methyl-3-(methylamino)-6-(phenylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarboxamide, N-methyl-3-(methylamino)-6-(phenylethynyl)-: is a complex organic compound with a unique structure that includes a pyrazine ring, a carboxamide group, and phenylethynyl and methylamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarboxamide, N-methyl-3-(methylamino)-6-(phenylethynyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and α-diketones.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyrazine derivative with an appropriate amine and a carboxylating agent.
Addition of the Phenylethynyl Group: The phenylethynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The final step involves the methylation of the amino group using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pyrazinecarboxamide, N-methyl-3-(methylamino)-6-(phenylethynyl)- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Pyrazinecarboxamide, N-methyl-3-(methylamino)-6-(phenylethynyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, Pyrazinecarboxamide, N-methyl-3-(methylamino)-6-(phenylethynyl)- is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a promising candidate for further research.
Industry
In industry, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of Pyrazinecarboxamide, N-methyl-3-(methylamino)-6-(phenylethynyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Phenylmethacrylamide: Similar in structure but lacks the pyrazine ring and phenylethynyl group.
N-Methyl-3-pyridinamine: Contains a pyridine ring instead of a pyrazine ring.
N-Methyl-3-piperidinecarboxamide: Contains a piperidine ring instead of a pyrazine ring.
Uniqueness
Pyrazinecarboxamide, N-methyl-3-(methylamino)-6-(phenylethynyl)- is unique due to its combination of a pyrazine ring, carboxamide group, and phenylethynyl and methylamino substituents. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
CAS No. |
647826-48-0 |
|---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-methyl-3-(methylamino)-6-(2-phenylethynyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H14N4O/c1-16-14-13(15(20)17-2)19-12(10-18-14)9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3,(H,16,18)(H,17,20) |
InChI Key |
OMBRTELPQGTSMF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(N=C1C(=O)NC)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12584700.png)
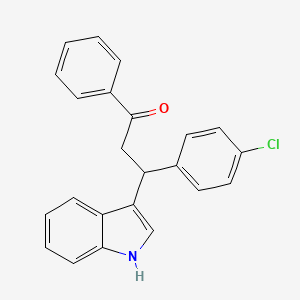

![Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-](/img/structure/B12584725.png)
![4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12584737.png)
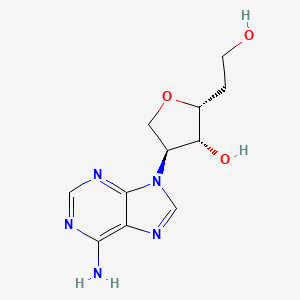
![1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane](/img/structure/B12584749.png)
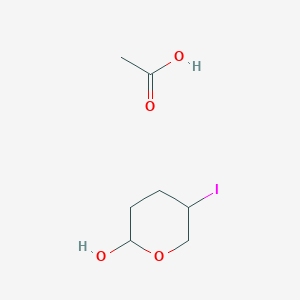
![4-[(Thiophen-2-yl)methyl]glutamic acid](/img/structure/B12584755.png)

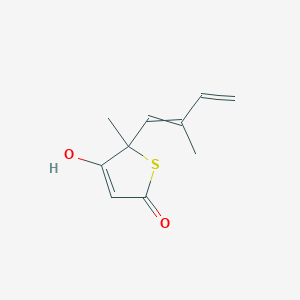
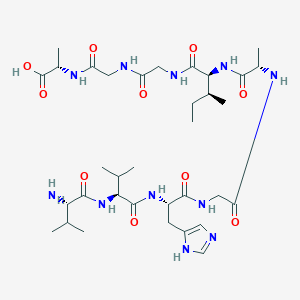
![5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12584790.png)
